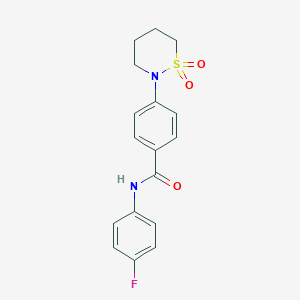

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-fluorophenyl)benzamide

Description

Properties

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-(4-fluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c18-14-5-7-15(8-6-14)19-17(21)13-3-9-16(10-4-13)20-11-1-2-12-24(20,22)23/h3-10H,1-2,11-12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMZFWOHIJKRAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-fluorophenyl)benzamide is a member of a class of thiazine derivatives that has garnered attention for its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant studies concerning this compound.

Chemical Structure and Properties

The chemical structure of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-fluorophenyl)benzamide can be represented as follows:

- Molecular Formula : C14H12F N2O2S

- Molecular Weight : 284.32 g/mol

- IUPAC Name : 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-fluorophenyl)benzamide

Antimicrobial Activity

Research indicates that thiazine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar thiazine structures showed efficacy against various bacterial strains, suggesting that 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-fluorophenyl)benzamide may also possess antimicrobial effects. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and function.

Anti-Cancer Properties

Thiazine derivatives have been investigated for their anti-cancer potential. A notable study reported that related compounds inhibited cancer cell proliferation through apoptosis induction and cell cycle arrest in different cancer models. The specific pathways involved include modulation of signaling molecules such as p53 and Bcl-2 family proteins.

Enzyme Inhibition

Enzyme inhibition is another area where thiazine derivatives show promise. Preliminary data suggest that this compound may inhibit certain enzymes involved in metabolic pathways related to cancer and inflammation. For instance, the inhibition of cyclooxygenase (COX) enzymes has been linked to reduced inflammatory responses.

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of thiazine derivatives, a series of compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds structurally similar to 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-fluorophenyl)benzamide exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 0.5 | Staphylococcus aureus |

| Compound B | 2 | Escherichia coli |

| Target Compound | 4 | Pseudomonas aeruginosa |

Case Study 2: Anti-Cancer Activity

A study evaluated the anti-cancer effects of various thiazine derivatives in vitro on human breast cancer cells (MCF-7). The results showed that treatment with these compounds led to a significant reduction in cell viability.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Thiazine Derivative A | 15 | Apoptosis induction |

| Thiazine Derivative B | 25 | Cell cycle arrest |

| Target Compound | 20 | Modulation of p53 signaling |

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

- Cellular Uptake : The presence of the fluorophenyl moiety enhances lipophilicity, promoting cellular uptake.

- Target Interaction : It is hypothesized that the dioxo-thiazine core interacts with nucleophilic sites on proteins or nucleic acids.

- Signal Transduction Modulation : The compound may influence key signaling pathways involved in cell proliferation and apoptosis.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile reagent in organic synthesis. For example:

- Oxidation can introduce additional functional groups.

- Reduction can modify the oxidation state of sulfur atoms within the thiazinan ring.

- Substitution reactions can lead to the formation of derivatives with tailored properties.

Biology

In biological research, 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-fluorophenyl)benzamide has been investigated for its potential as an enzyme inhibitor or receptor ligand. Notably:

- The sulfonamide group can form hydrogen bonds with biological molecules, enhancing binding affinity.

- The compound has shown promise in inhibiting carbonic anhydrases (CAs), which are crucial for various physiological processes including respiration and acid-base balance.

Medicine

This compound is explored for its therapeutic potential in treating various diseases. Studies indicate that it may possess:

- Anticancer properties , particularly against breast cancer cell lines.

- Antimicrobial activity , effective against both Gram-positive and Gram-negative bacterial strains.

Experimental findings suggest that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines, highlighting its potential as a lead compound for drug development.

Case Studies and Experimental Findings

Several studies have documented the biological activity of compounds related to 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-fluorophenyl)benzamide:

Industrial Applications

In industry, this compound is utilized in the development of advanced materials with specific properties. Its unique combination of functional groups allows for tailored modifications that can enhance material performance in various applications.

Comparison with Similar Compounds

Structural and Functional Analogues

Piperazine and Haloperidol Derivatives

- SC211 (3-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide): Structure: Benzamide core with a piperazine ring and 4-chlorophenyl group. Comparison: Unlike the target compound, SC211 lacks the thiazinan ring but shares the benzamide scaffold. The 4-chlorophenyl group in SC211 may enhance receptor selectivity compared to the 4-fluorophenyl group in the target compound .

- SC212 (1-(3-((4-Fluorophenyl)thio)propyl)-4-(4-(trifluoromethyl)phenyl)piperazine): Structure: Haloperidol derivative with a 4-fluorophenylthio group. Activity: Atypical antipsychotic activity via dopamine D2 receptor (D2R) modulation .

Antifungal and Anticancer Derivatives

PC945 (4-[4-(4-{[(3R,5R)-5-(2,4-Difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy}-3-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)benzamide) :

- Structure : Complex triazole-containing benzamide with a difluorophenyl group.

- Activity : Potent inhaled antifungal agent targeting Aspergillus fumigatus .

- Comparison : The 4-fluorophenyl group and benzamide core are shared, but PC945’s triazole and difluorophenyl moieties enhance antifungal specificity and pharmacokinetics .

- T-1-AFPB (Theobromine-linked 4-(2-chloroacetamido)-N-(4-fluorophenyl)benzamide): Structure: Combines a theobromine moiety with a 4-fluorophenylbenzamide. Activity: Anticancer properties via VEGFR-2 inhibition .

Table 1: Key Structural and Pharmacological Differences

Key Observations:

Fluorine Substituents : The 4-fluorophenyl group is prevalent across analogs (e.g., SC212, PC945, T-1-AFPB) and is associated with enhanced metabolic stability and receptor binding .

Heterocyclic Rings : Thiazinan (target compound), piperazine (SC211), and triazole (PC945) rings dictate target selectivity. Sulfonyl groups in the thiazinan ring may improve solubility compared to SC211’s piperazine .

Biological Targets : While SC211 and SC212 target dopamine receptors, PC945 and T-1-AFPB demonstrate divergent activities (antifungal, anticancer), highlighting the benzamide scaffold’s versatility .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)-N-(4-fluorophenyl)benzamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization of the thiazinan ring and subsequent coupling with the fluorophenylbenzamide moiety. Key steps include:

- Cyclocondensation : Use a thiolactam precursor with sulfur oxidation agents (e.g., H₂O₂ or mCPBA) to form the 1,1-dioxo-thiazinan ring .

- Amide Coupling : Employ coupling reagents like EDC/HOBt or PyBOP for the benzamide formation under inert atmosphere (N₂/Ar) to prevent hydrolysis .

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) to balance reaction rate and byproduct formation. Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves yield .

Q. Q2. Which analytical techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

- X-ray Crystallography : Provides unambiguous confirmation of the thiazinan ring geometry and fluorophenylbenzamide orientation. Disorder in the thiazinan ring may require low-temperature (173 K) data collection .

- NMR Spectroscopy : Use ¹⁹F NMR to verify fluorine substitution (δ ~ -115 ppm for para-F) and ¹H/¹³C NMR to resolve aromatic protons and carbonyl groups .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error .

Intermediate Research Questions

Q. Q3. How can researchers mitigate challenges in isolating the thiazinan-dioxo intermediate during synthesis?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMSO) to stabilize the sulfone group during cyclization.

- Oxidative Conditions : Optimize TBHP (tert-butyl hydroperoxide) concentration (e.g., 1.5–2.0 equiv.) to avoid over-oxidation, which generates sulfonic acid byproducts .

- Workup Strategy : Acid-base extraction (e.g., 10% HCl wash) removes unreacted starting materials before chromatographic purification .

Q. Q4. What strategies enhance the compound’s solubility for in vitro biological assays?

Methodological Answer:

- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins.

- pH Adjustment : The benzamide’s pKa (~8.5) allows solubility enhancement in mildly acidic buffers (pH 6.5–7.0) .

- Micellar Encapsulation : Incorporate non-ionic surfactants (e.g., Tween-80) for hydrophobic interaction studies .

Advanced Research Questions

Q. Q5. How can computational modeling predict the compound’s pharmacokinetic properties?

Methodological Answer:

- QSPR/QSAR Models : Use software like Schrödinger or MOE to correlate molecular descriptors (e.g., logP, topological polar surface area) with permeability and metabolic stability. The trifluoromethyl group in analogs increases logP by ~1.5 units, suggesting improved blood-brain barrier penetration .

- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes to predict metabolic hotspots (e.g., oxidation at the thiazinan sulfur) .

Q. Q6. What experimental approaches resolve contradictions between predicted and observed biological activity?

Methodological Answer:

- Orthogonal Assays : Compare enzyme inhibition (IC₅₀) in fluorometric vs. radiometric assays to rule out fluorescence interference from the benzamide moiety .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to receptors, distinguishing true affinity from artifacts in high-throughput screens .

- Crystallographic Mapping : Overlay experimental (X-ray) and predicted (docking) binding poses to identify steric clashes or hydrogen-bond mismatches .

Data Analysis & Theoretical Frameworks

Q. Q7. How should researchers analyze conflicting spectral data (e.g., NMR vs. XRD) for structural validation?

Methodological Answer:

- Dynamic NMR : Perform variable-temperature ¹H NMR to detect conformational flexibility (e.g., thiazinan ring puckering) that may explain discrepancies between solution and solid-state structures .

- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental NMR chemical shifts to validate torsional angles and substituent effects .

Q. Q8. What frameworks guide the design of analogs targeting specific enzymes?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.